Oxytocin, 1-penicillamyl-O-metyr(2)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

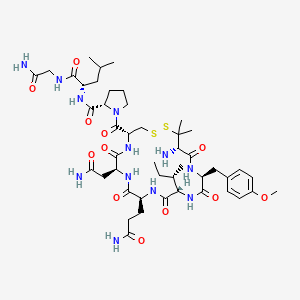

Oxytocin is a nonapeptide hormone (C₄₃H₆₆N₁₂O₁₂S₂) synthesized in the hypothalamus and secreted by the posterior pituitary gland. It plays critical roles in social bonding, childbirth, lactation, and stress modulation . The compound "Oxytocin, 1-penicillamyl-O-metyr(2)-" refers to a synthetic analog of oxytocin, likely modified at specific residues (e.g., the 1-penicillamyl and O-methyltyrosine groups) to enhance stability or receptor specificity. Such analogs are designed to overcome oxytocin’s short half-life (~3–12 minutes) and susceptibility to enzymatic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxytocin, 1-penicillamyl-O-metyr(2)- involves multiple steps, starting with the protection of functional groups, followed by peptide bond formation, and ending with deprotection and purification. The key steps include:

Protection of Amino and Carboxyl Groups: Protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino and carboxyl groups of the amino acids involved.

Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.

Deprotection: The protecting groups are removed using specific reagents like TFA (trifluoroacetic acid) for Boc and piperidine for Fmoc.

Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to achieve the desired purity.

Industrial Production Methods

Industrial production of Oxytocin, 1-penicillamyl-O-metyr(2)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, 1-penicillamyl-O-metyr(2)- undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids.

Reduction: Reduction reactions can be used to modify the disulfide bonds present in the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or iodine (I₂) are commonly used.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Oxytocin, 1-penicillamyl-O-metyr(2)- has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.

Medicine: Explored for its potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.

Industry: Utilized in the development of new pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Oxytocin, 1-penicillamyl-O-metyr(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers intracellular signaling pathways, including the activation of phospholipase C, leading to the release of intracellular calcium and subsequent physiological effects. The compound’s effects on social behavior, stress regulation, and reproductive functions are mediated through these pathways .

Comparison with Similar Compounds

Oxytocin shares structural and functional similarities with vasopressin (antidiuretic hormone) and synthetic analogs like carbetocin and demoxytocin. Below is a detailed comparison based on receptor affinity, clinical applications, and measurement challenges.

Structural and Functional Comparisons

- Vasopressin: Shares 7/9 amino acids with oxytocin but binds to distinct receptors (V1a, V2), mediating water homeostasis rather than social behavior .

- Carbetocin : A synthetic analog with a longer half-life due to carboxy-terminal modifications, reducing the need for repeated dosing in postpartum hemorrhage .

Behavioral and Therapeutic Profiles

- Oxytocin vs. Vasopressin :

- Synthetic Analogs :

Measurement and Stability

Oxytocin’s measurement is complicated by its propensity to bind to plasma proteins and form dimers, leading to underestimation in immunoassays . In contrast, carbetocin and vasopressin are less prone to matrix interference, enabling more reliable quantification . Mass spectrometry (MS) struggles with oxytocin due to its low molecular weight (1,007 Da) and similarity to vasopressin (1,084 Da), which can cause cross-detection .

Key Research Findings

Clinical Efficacy

Childbirth : Oxytocin infusion rates (e.g., 1–6 mU/min) are model-predicted to optimize uterine activity, but overdosing risks fetal distress .

- Mental Health : Peripheral oxytocin levels correlate weakly with central nervous system concentrations, complicating its use as a biomarker for autism or depression .

Nonlinear Behavioral Effects

Salivary oxytocin exhibits inverted U-shaped relationships with trust and reciprocity, contrasting with vasopressin’s linear associations . This nonlinearity suggests dose-dependent therapeutic windows for oxytocin analogs .

Properties

CAS No. |

89070-65-5 |

|---|---|

Molecular Formula |

C46H72N12O12S2 |

Molecular Weight |

1049.3 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H72N12O12S2/c1-8-24(4)36-43(67)52-27(15-16-33(47)59)39(63)53-30(20-34(48)60)40(64)56-31(45(69)58-17-9-10-32(58)42(66)54-28(18-23(2)3)38(62)51-21-35(49)61)22-71-72-46(5,6)37(50)44(68)55-29(41(65)57-36)19-25-11-13-26(70-7)14-12-25/h11-14,23-24,27-32,36-37H,8-10,15-22,50H2,1-7H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,62)(H,52,67)(H,53,63)(H,54,66)(H,55,68)(H,56,64)(H,57,65)/t24-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |

InChI Key |

BQTJZLPDBDBVGI-YBHRNQQHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.